molecular formula C13H14ClFO B2487209 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane CAS No. 2287299-53-8

1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane

Cat. No.: B2487209
CAS No.: 2287299-53-8
M. Wt: 240.7
InChI Key: DEGCZKCGASVTLD-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[111]pentane is a synthetic organic compound that belongs to the class of bicyclo[111]pentanes These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane typically involves multiple steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through [1+1+1] cycloaddition reactions or other cyclization methods.

    Introduction of the chloromethyl group: This step often involves chloromethylation reactions using reagents like formaldehyde and hydrochloric acid.

    Attachment of the fluoro-methoxyphenyl group: This can be done through nucleophilic substitution reactions, where a suitable fluoro-methoxyphenyl precursor reacts with the bicyclo[1.1.1]pentane core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Oxidation: The chloromethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The fluoro-methoxyphenyl group can be reduced under specific conditions.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of fluoro-methoxyphenylcarboxylic acid.

    Reduction: Formation of fluoro-methoxyphenylmethane.

    Substitution: Formation of various substituted bicyclo[1.1.1]pentanes depending on the nucleophile used.

Scientific Research Applications

1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[11

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical studies.

    Medicine: Potential use in drug development due to its unique structure.

    Industry: Use in materials science for the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane would depend on its specific application. In biochemical contexts, it might interact with molecular targets such as enzymes or receptors, altering their activity. The bicyclo[1.1.1]pentane core could provide a rigid scaffold that influences the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)-3-phenylbicyclo[1.1.1]pentane:

    1-(Chloromethyl)-3-(4-methoxyphenyl)bicyclo[1.1.1]pentane: Similar but lacks the fluoro group, which could affect its chemical properties.

    1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane: Similar but lacks the methoxy group, which could influence its solubility and reactivity.

Uniqueness

1-(Chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[11

Properties

IUPAC Name

1-(chloromethyl)-3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c1-16-11-3-2-9(4-10(11)15)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEGCZKCGASVTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CC(C2)(C3)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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